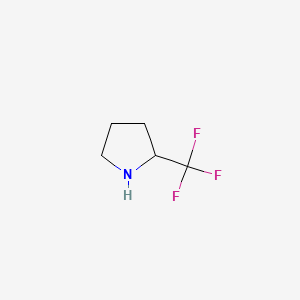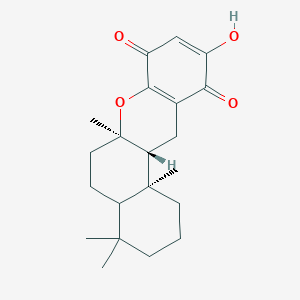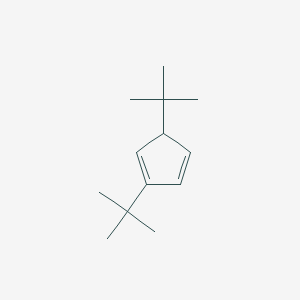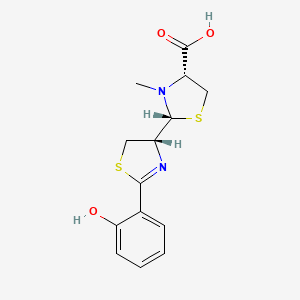
(R,R)-马来酸阿塞那平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt of asenapine, which is an atypical antipsychotic agent. The compound is known for its high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.
科学研究应用
(R,R)-Asenapine Maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral resolution and asymmetric synthesis.
Biology: Investigated for its interactions with neurotransmitter receptors and its effects on neuronal signaling.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new antipsychotic medications and formulations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:
Chiral Resolution: The separation of the (R,R)-enantiomer from the racemic mixture.
Formation of Maleate Salt: The (R,R)-Asenapine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production typically involves large-scale chiral resolution techniques and the subsequent formation of the maleate salt under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: (R,R)-Asenapine Maleate can undergo oxidation reactions, often leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms, altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions include various derivatives of (R,R)-Asenapine Maleate, which may have different pharmacological profiles.
作用机制
The mechanism of action of (R,R)-Asenapine Maleate involves its high affinity for various neurotransmitter receptors, including:
Serotonin Receptors (5-HT2A, 5-HT2C): Inhibition of these receptors contributes to its antipsychotic effects.
Dopamine Receptors (D2): Modulation of dopamine receptors helps in managing symptoms of schizophrenia and bipolar disorder.
Adrenergic Receptors (α1, α2): Interaction with these receptors affects mood and cognitive functions.
The compound’s effects are mediated through complex pathways involving neurotransmitter release and receptor modulation.
相似化合物的比较
Olanzapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.
Risperidone: Shares some pharmacological properties but differs in its receptor affinity and clinical applications.
Quetiapine: Used for similar indications but has a distinct mechanism of action and side effect profile.
Uniqueness: (R,R)-Asenapine Maleate is unique due to its specific chiral form, which contributes to its distinct pharmacological properties and therapeutic effects. Its high affinity for multiple neurotransmitter receptors sets it apart from other antipsychotic agents.
属性
CAS 编号 |
135883-16-8 |
|---|---|
分子式 |
C₂₁H₂₀ClNO₅ |
分子量 |
401.84 |
同义词 |
(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


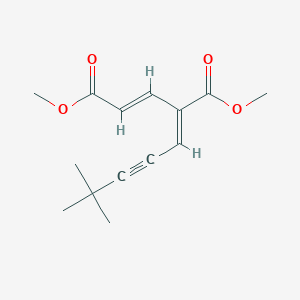
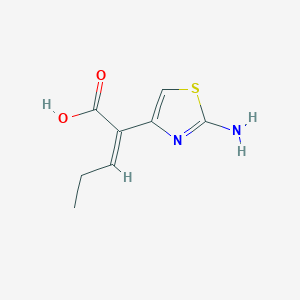
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
